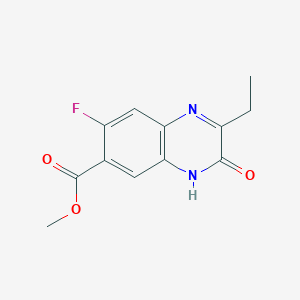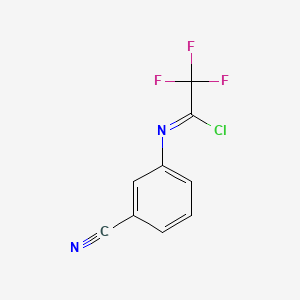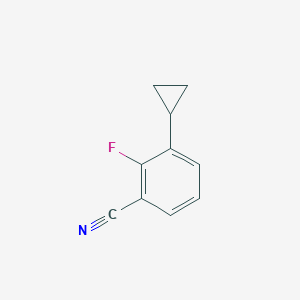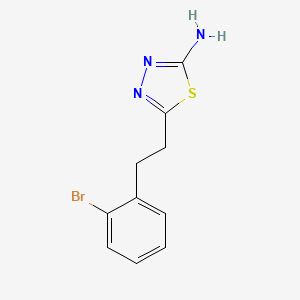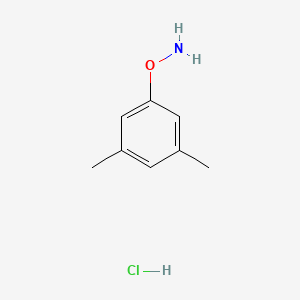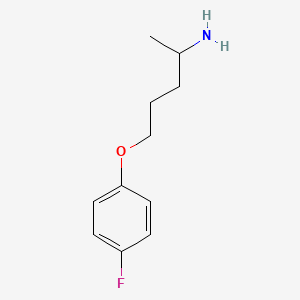![molecular formula C13H13N3O B13704315 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzene derivative, the introduction of amino and methoxy groups can be achieved through nucleophilic substitution reactions. The cyclization step often requires the use of strong acids or bases to facilitate the formation of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing catalysts to enhance reaction rates. Techniques such as recrystallization and chromatography are used to purify the final product, ensuring it meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazolines.
Aplicaciones Científicas De Investigación
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mecanismo De Acción
The mechanism by which 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline exerts its effects is primarily through its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinazoline: Shares the quinazoline core but lacks the methoxy group, resulting in different reactivity and applications.
8-Methoxyquinazoline: Similar structure but without the amino group, affecting its biological activity.
5,10-Dihydroquinazoline: Lacks both the amino and methoxy groups, making it less reactive.
Uniqueness
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
8-methoxy-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C13H13N3O/c1-17-11-3-2-8-4-10-7-15-13(14)16-12(10)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3,(H2,14,15,16) |
Clave InChI |
FJPOZUVCFIDQSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC3=CN=C(N=C3C2)N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)




![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)
